molecular formula C22H17ClN2O B395632 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 298193-27-8

5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B395632
CAS No.: 298193-27-8
M. Wt: 360.8g/mol
InChI Key: ASYAFSDSZYHOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This scaffold combines a pyrazole ring fused with a benzoxazine moiety, offering structural rigidity and diverse substitution patterns. The 3-chlorophenyl and phenyl groups at positions 5 and 2, respectively, contribute to its electronic and steric properties, influencing biological activity and solubility.

Properties

IUPAC Name

5-(3-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-17-10-6-9-16(13-17)22-25-20(18-11-4-5-12-21(18)26-22)14-19(24-25)15-7-2-1-3-8-15/h1-13,20,22H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYAFSDSZYHOAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of chalcones with hydrazine hydrate under specific conditions. One common method includes the use of microwave-assisted synthesis, which offers a rapid and high-yielding approach compared to conventional methods . The reaction conditions often involve solvent-free environments, which are more environmentally friendly and efficient .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of benzoxazines have shown promising results against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. The synthesis of novel derivatives led to compounds with IC50 values ranging from 7.84 to 16.2 µM, indicating significant anti-proliferative activity .

Table 1: Anticancer Activity of Benzoxazine Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound APC-37.84
Compound BMDA-MB-23112.5
Compound CMIA PaCa-216.2

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have demonstrated effectiveness against various bacterial strains and fungi, including Candida albicans and Pseudomonas aeruginosa. The structure-activity relationship (SAR) studies indicated that modifications in the phenyl rings could enhance antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeTarget OrganismActivity Level
Derivative XCandida albicansModerate
Derivative YPseudomonas aeruginosaStrong

Synthetic Applications

The synthesis of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through various methods involving cyclization reactions of appropriate precursors. Recent advancements in synthetic strategies have focused on optimizing yields and reducing reaction times while maintaining the integrity of the heterocyclic structure .

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its unique electronic properties. Research indicates that derivatives may serve as organic semiconductors or components in photonic devices due to their stability and electronic characteristics .

Case Study 1: Anticancer Efficacy Evaluation

A study conducted by Ahmed et al. synthesized a series of benzoxazine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that structural variations significantly impacted the efficacy of these compounds in inhibiting cell proliferation .

Case Study 2: Antimicrobial Screening

In another investigation, a range of synthesized derivatives was screened for antimicrobial activity against common pathogens. The findings revealed that certain modifications enhanced the compounds' effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between 5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Findings
This compound 5-(3-ClC₆H₄); 2-(C₆H₅) C₂₂H₁₆ClN₂O 365.83 Core structure; substituents optimize steric bulk for target interactions.
9-Chloro-5-(3-fluorophenyl)-2-(4-fluorophenyl)-dihydro analog 9-Cl; 5-(3-FC₆H₄); 2-(4-FC₆H₄) C₂₂H₁₅ClF₂N₂O 396.82 Enhanced halogen bonding potential; higher molecular weight improves lipophilicity.
9-Bromo-5-(4-fluorophenyl)-2-phenyl-dihydro analog 9-Br; 5-(4-FC₆H₄); 2-(C₆H₅) C₂₂H₁₆BrFN₂O 423.29 Bromine substitution increases steric hindrance; may reduce metabolic stability.
5-(4-Chlorobenzyloxy-phenyl)-7-methoxy-2-phenyl analog 5-(4-ClC₆H₄CH₂O-C₆H₄); 7-OCH₃; 2-(C₆H₅) C₂₉H₂₄ClN₂O₃ 489.97 Methoxy and benzyloxy groups enhance solubility but may reduce membrane permeability.
9-Chloro-2-(4-methylphenyl)-5-(4-pyridinyl)-dihydro analog 9-Cl; 2-(4-CH₃C₆H₄); 5-(C₅H₄N) C₂₂H₁₈ClN₃O 391.85 Pyridine substitution introduces hydrogen-bonding capability; potential for CNS activity.
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-dihydro analog 9-Cl; 5-(2,4-Cl₂C₆H₃); 2-(4-FC₆H₄) C₂₂H₁₄Cl₃FN₂O 447.72 Multiple halogens enhance target affinity but may increase toxicity risks.

Structural and Electronic Modifications

  • Halogen Substituents : Chlorine and fluorine at the 5- and 9-positions (e.g., ) improve binding to hydrophobic pockets in enzymes like cholinesterases. Bromine () offers steric bulk but may reduce metabolic stability.
  • Ring Size : Replacement of benzoxazepine (7-membered) with benzoxazine (6-membered) increases target affinity due to reduced ring strain and optimized volume .

Pharmacological Implications

  • Cholinesterase Inhibition : Benzoxazine derivatives show promise in Alzheimer’s research, with docking studies () highlighting the importance of substituent volume and ring size.
  • Antimicrobial Activity : Halogenated analogs (e.g., ) exhibit fungicidal activity, though potency varies with substituent electronegativity .
  • Bioavailability : Lipinski and Veber rule compliance () is common among these compounds, suggesting favorable oral absorption.

Biological Activity

5-(3-Chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClN2OC_{22}H_{16}ClN_2O. The compound features a unique bicyclic structure that contributes to its biological activity. The predicted boiling point is approximately 513.1°C, with a density of about 1.31 g/cm³ .

PropertyValue
Molecular FormulaC22H16ClN2O
Molar Mass364.83 g/mol
Boiling Point513.1 ± 60.0 °C
Density1.31 ± 0.1 g/cm³

Anticancer Properties

Recent studies have demonstrated that derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines exhibit promising anticancer activity. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, some studies suggest that this class of compounds may possess anti-inflammatory effects. This activity could be attributed to the modulation of inflammatory mediators and pathways, although specific mechanisms for this compound require further investigation.

Case Studies

Case Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of related compounds found that certain derivatives significantly inhibited the growth of cancer cells in vitro. The results indicated that these compounds could be potential candidates for further development as anticancer agents .

Case Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that the compound may interact with specific cellular targets involved in cancer progression. For example, it was noted that these compounds could inhibit key signaling pathways such as PI3K/Akt and MAPK pathways, which are critical in cancer cell survival and proliferation .

Q & A

Q. Tables

Bioavailability Criteria ThresholdsExample Compound Compliance
Molecular Weight (g/mol)<500396.8 (Compliant)
logP<53.2 (Compliant)
Polar Surface Area (Ų)<14065 (Compliant)
Rotatable Bonds≤104 (Compliant)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.